molecular formula C7H15ClO2Si B14604733 Ethyl 2-[chloro(dimethyl)silyl]propanoate CAS No. 59344-02-4

Ethyl 2-[chloro(dimethyl)silyl]propanoate

Cat. No.: B14604733
CAS No.: 59344-02-4
M. Wt: 194.73 g/mol
InChI Key: QPTHEBFMRFJIBJ-UHFFFAOYSA-N
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Description

Ethyl 2-[chloro(dimethyl)silyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a chloro(dimethyl)silyl group attached to the propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[chloro(dimethyl)silyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[chloro(dimethyl)silyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-chloropropanoic acid

    Reduction: 2-chloropropanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-[chloro(dimethyl)silyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[chloro(dimethyl)silyl]propanoate involves its interaction with various molecular targets and pathways. The chloro(dimethyl)silyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Ethyl 2-[chloro(dimethyl)silyl]propanoate can be compared with other esters and silyl-protected compounds:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Ethyl propanoate: Another ester with a similar structure but lacking the chloro(dimethyl)silyl group.

    Trimethylsilyl chloride: A silyl-protecting reagent used in organic synthesis.

The uniqueness of this compound lies in its combination of ester and silyl-protecting group functionalities, making it a versatile reagent in organic synthesis.

Properties

CAS No.

59344-02-4

Molecular Formula

C7H15ClO2Si

Molecular Weight

194.73 g/mol

IUPAC Name

ethyl 2-[chloro(dimethyl)silyl]propanoate

InChI

InChI=1S/C7H15ClO2Si/c1-5-10-7(9)6(2)11(3,4)8/h6H,5H2,1-4H3

InChI Key

QPTHEBFMRFJIBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)[Si](C)(C)Cl

Origin of Product

United States

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